molecular formula C18H19N5O B11189962 2-[(4,8-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B11189962
M. Wt: 321.4 g/mol
InChI Key: UWCCVEAEMOIZHM-UHFFFAOYSA-N
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Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a compound belonging to the class of quinazoline derivatives. Quinazoline and quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the reaction of 4,8-dimethylquinazoline with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized quinazoline compounds .

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets 2-[(4,8-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C18H19N5O/c1-10-6-5-8-12-11(2)19-17(21-15(10)12)23-18-20-14-9-4-3-7-13(14)16(24)22-18/h5-6,8H,3-4,7,9H2,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

UWCCVEAEMOIZHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC4=C(CCCC4)C(=O)N3)C

Origin of Product

United States

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